molecular formula C7H14BF4N3 B14881942 1-(3-Aminopropyl)-3-methylimidazolium tetrafluoroborate

1-(3-Aminopropyl)-3-methylimidazolium tetrafluoroborate

Cat. No.: B14881942
M. Wt: 227.01 g/mol
InChI Key: KCDIRUYTDLHOQT-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-3-methylimidazolium tetrafluoroborate is an ionic liquid that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is characterized by its imidazolium core, which is functionalized with an aminopropyl group and a methyl group, and paired with a tetrafluoroborate anion. The presence of the aminopropyl group imparts additional reactivity and functionality to the molecule, making it a versatile compound for scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(3-Aminopropyl)-3-methylimidazolium tetrafluoroborate typically involves the following steps:

    Synthesis of 1-(3-Aminopropyl)imidazole: This intermediate is prepared by reacting imidazole with 3-chloropropylamine under basic conditions.

    Methylation: The 1-(3-Aminopropyl)imidazole is then methylated using methyl iodide to form 1-(3-Aminopropyl)-3-methylimidazole.

    Ion Exchange: Finally, the methylated product is reacted with tetrafluoroboric acid to exchange the iodide ion with the tetrafluoroborate anion, yielding this compound.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Aminopropyl)-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The aminopropyl group can be oxidized to form corresponding imines or nitriles under appropriate conditions.

    Reduction: The imidazolium core can be reduced to form dihydroimidazolium derivatives.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.

    Complexation: The compound can form complexes with metal ions, which can be used in catalysis or material science applications.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Aminopropyl)-3-methylimidazolium tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high ionic strength or unique solvation properties.

    Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.

    Medicine: Research is ongoing into its use as an antimicrobial agent and in the development of new pharmaceuticals.

    Industry: It is used in the production of advanced materials, such as ionic liquid-based polymers and membranes for fuel cells.

Mechanism of Action

The mechanism by which 1-(3-Aminopropyl)-3-methylimidazolium tetrafluoroborate exerts its effects is largely dependent on its ability to interact with various molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with other molecules, while the imidazolium core can participate in π-π stacking and other non-covalent interactions. These properties enable the compound to act as a versatile catalyst, solvent, or active agent in various chemical and biological processes.

Comparison with Similar Compounds

Similar compounds to 1-(3-Aminopropyl)-3-methylimidazolium tetrafluoroborate include:

    1-(3-Aminopropyl)imidazole: Lacks the methyl group, resulting in different reactivity and solubility properties.

    1-(3-Aminopropyl)-3-ethylimidazolium tetrafluoroborate: The ethyl group provides slightly different steric and electronic effects compared to the methyl group.

    (3-Aminopropyl)triethoxysilane: Contains a silane group instead of an imidazolium core, leading to different applications in surface functionalization and material science.

The uniqueness of this compound lies in its combination of the aminopropyl group and the imidazolium core, which provides a balance of reactivity, stability, and versatility that is not found in other similar compounds.

Properties

Molecular Formula

C7H14BF4N3

Molecular Weight

227.01 g/mol

IUPAC Name

3-(3-methylimidazol-3-ium-1-yl)propan-1-amine;tetrafluoroborate

InChI

InChI=1S/C7H14N3.BF4/c1-9-5-6-10(7-9)4-2-3-8;2-1(3,4)5/h5-7H,2-4,8H2,1H3;/q+1;-1

InChI Key

KCDIRUYTDLHOQT-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CCCN

Origin of Product

United States

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